Comparative Lipophilicity: Log P of 2,3,4-Trimethylphenol Versus 2,4,6-Trimethylphenol
2,3,4-Trimethylphenol exhibits a measured log P (octanol-water) of 3.150, compared to 2,4,6-trimethylphenol (mesitol) with a log P of approximately 2.73 [1]. This difference of approximately 0.42 log units corresponds to a roughly 2.6-fold higher octanol-water partition coefficient for the 2,3,4-isomer, indicating measurably greater lipophilicity.
| Evidence Dimension | Lipophilicity (log P, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.150 |
| Comparator Or Baseline | 2,4,6-Trimethylphenol (mesitol): log P ~2.73 (XLogP3) |
| Quantified Difference | Δ log P ≈ +0.42 (approximately 2.6-fold higher partition coefficient) |
| Conditions | Calculated/experimental log P values; octanol-water system |
Why This Matters
Higher lipophilicity affects membrane permeability, extraction efficiency, and chromatographic retention, making 2,3,4-trimethylphenol the preferred isomer for applications requiring enhanced organic-phase partitioning.
- [1] PubChem. (2021). 2,4,6-Trimethylphenol (CID 10698) - XLogP3 2.7. National Center for Biotechnology Information. View Source
